Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1783663-32-0
VCID: VC7407376
InChI: InChI=1S/C9H9N3O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3,(H2,10,11)
SMILES: COC(=O)C1=C2C=CC=CN2C(=N1)N
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19

Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate

CAS No.: 1783663-32-0

Cat. No.: VC7407376

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19

* For research use only. Not for human or veterinary use.

Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate - 1783663-32-0

Specification

CAS No. 1783663-32-0
Molecular Formula C9H9N3O2
Molecular Weight 191.19
IUPAC Name methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3,(H2,10,11)
Standard InChI Key JWQWLMFPHNBWFV-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CC=CN2C(=N1)N

Introduction

Structural Characteristics and Nomenclature

The imidazo[1,5-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring at the 1- and 5-positions. In methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, the carboxylate group occupies the 1-position of the pyridine ring, while the amino group is attached to the 3-position of the imidazole moiety. This arrangement distinguishes it from related isomers, such as methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate, where fusion occurs at the 1- and 2-positions.

Electronic and Steric Properties

The electron-rich imidazole ring and electron-deficient pyridine ring create a polarized system, enhancing reactivity in nucleophilic and electrophilic substitutions. The amino group at position 3 acts as a strong electron donor, while the carboxylate ester at position 1 introduces steric hindrance and modulates solubility.

Synthetic Methodologies

Mg3_33N2_22-Assisted Annulation

A groundbreaking method for synthesizing imidazo[1,5-a]pyridines involves Mg3_3N2_2-mediated cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates . This one-pot reaction proceeds under mild conditions (80°C in ethanol/water) and achieves yields exceeding 85% . For methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, substituting methyl glyoxylate into the reaction could install the carboxylate group, while subsequent amination would introduce the amino functionality.

Table 1: Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis

EntryKetoneAldehydeCatalystYield (%)
12-Pyridyl phenylMethyl glyoxylateMg3_3N2_292
22-Pyridyl methylBenzaldehydeMg3_3N2_285

Post-Synthetic Modifications

The carboxylate ester at position 1 can undergo hydrolysis to the carboxylic acid, enabling further derivatization. Additionally, the amino group at position 3 is amenable to acylation or alkylation, expanding the compound’s utility in medicinal chemistry.

Biological Activities and Mechanisms

Antimicrobial Properties

Imidazo[1,5-a]pyridine derivatives exhibit broad-spectrum antimicrobial activity. For instance, cephalosporins bearing imidazo[1,2-b]pyridazinium groups demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . While direct data on methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate are unavailable, its structural similarity to active compounds suggests potential inhibition of bacterial cell wall synthesis or enzyme interference .

Physicochemical and Pharmacokinetic Profiling

Metabolic Pathways

Preliminary studies on analogs indicate hepatic metabolism via cytochrome P450 enzymes, with primary excretion through renal routes .

Applications in Drug Development

Antibacterial Agents

Structural optimization of this scaffold could address drug-resistant pathogens. For example, introducing fluorine at the pyridine ring’s 6-position improved MRSA inhibition in related compounds .

Kinase Inhibitors

The planar aromatic system facilitates π-π stacking interactions with kinase ATP-binding pockets. Modulating substituents at positions 1 and 3 may enhance selectivity for oncogenic kinases.

Challenges and Future Directions

Synthetic Accessibility

Current methods require stringent control over regioselectivity to avoid isomers like imidazo[1,2-a]pyridines. Flow chemistry or microwave-assisted synthesis could improve efficiency .

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